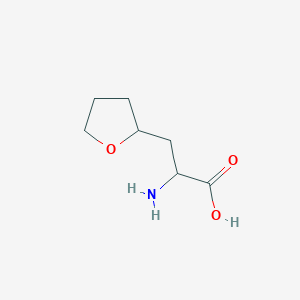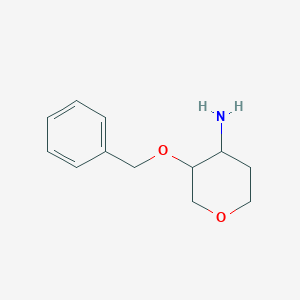![molecular formula C14H11NO5 B3223462 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1217982-99-4](/img/structure/B3223462.png)
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
描述
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various stereoselective methodologies . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, more reduced forms of the original compound .
科学研究应用
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved in these interactions can vary depending on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
- Sodium (1S,2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
- (1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Uniqueness
What sets 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione apart from similar compounds is its unique combination of a bicyclic structure with an isoindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-10-5-9(11-6-19-14(10)20-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9,11,14H,5-6H2/t9-,11?,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLGOMMRKHUJC-FGBBXPCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CO[C@@H](C1=O)O2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


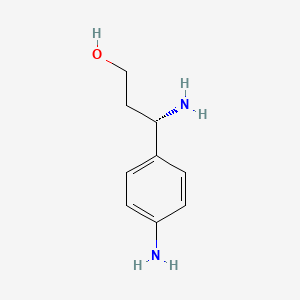
![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B3223396.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B3223399.png)
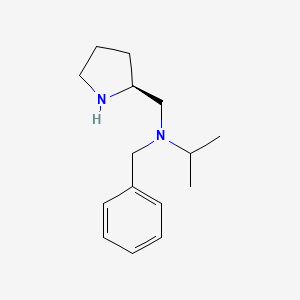
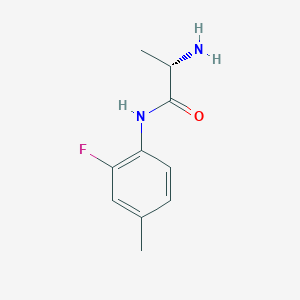

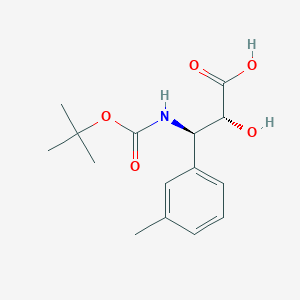

![1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B3223460.png)
![(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B3223469.png)
